

rac N-Benzyl Nebivolol-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rac N-Benzyl Nebivolol-d4*

Cat. No.: B565569

[Get Quote](#)

Technical Guide: rac N-Benzyl Nebivolol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **rac N-Benzyl Nebivolol-d4**, a deuterated analog of a key intermediate in the synthesis of Nebivolol. This document outlines its fundamental physicochemical properties, plausible experimental protocols for its synthesis and analysis, and the critical signaling pathways associated with its pharmacologically active counterpart, Nebivolol.

Core Compound Data

The following table summarizes the key quantitative data for **rac N-Benzyl Nebivolol-d4**.

Parameter	Value	Source(s)
CAS Number	1246814-48-1	[1]
Molecular Weight	499.58 g/mol	[1]
Molecular Formula	C ₂₉ H ₂₇ D ₄ F ₂ NO ₄	[1]

Experimental Protocols

While specific experimental protocols for the deuterated form, **rac N-Benzyl Nebivolol-d4**, are not widely published, the following methodologies are based on established procedures for the synthesis and analysis of the non-deuterated rac N-Benzyl Nebivolol and the final active pharmaceutical ingredient, Nebivolol. These protocols are intended to serve as a foundational guide for researchers.

Synthesis of rac N-Benzyl Nebivolol

The synthesis of rac N-Benzyl Nebivolol is a critical step in the overall synthesis of Nebivolol. It typically involves the coupling of two key chromane-based intermediates. A general synthetic approach is outlined below.

Reaction Scheme:

$(\pm)\text{-}[1S(S)]\text{-}6\text{-fluoro-}3,4\text{-dihydro-}2\text{-oxiranyl-}2H\text{-}1\text{-benzopyran} + (\pm)\text{-}[1S(R)]\text{-}6\text{-fluoro-}3,4\text{-dihydro-}\alpha\text{-}[[(\text{phenylmethyl})\text{amino}]\text{methyl}]\text{-}2H\text{-}1\text{-benzopyran-}2\text{-methanol} \rightarrow \text{rac N-Benzyl Nebivolol}$

Materials and Reagents:

- $(\pm)\text{-}[1S(S)]\text{-}6\text{-fluoro-}3,4\text{-dihydro-}2\text{-oxiranyl-}2H\text{-}1\text{-benzopyran}$
- $(\pm)\text{-}[1S(R)]\text{-}6\text{-fluoro-}3,4\text{-dihydro-}\alpha\text{-}[[(\text{phenylmethyl})\text{amino}]\text{methyl}]\text{-}2H\text{-}1\text{-benzopyran-}2\text{-methanol}$
- Methanol (or other suitable alcohol solvent)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve $(\pm)\text{-}[1S(R)]\text{-}6\text{-fluoro-}3,4\text{-dihydro-}\alpha\text{-}[[(\text{phenylmethyl})\text{amino}]\text{methyl}]\text{-}2H\text{-}1\text{-benzopyran-}2\text{-methanol}$ in an appropriate volume of methanol.
- To this solution, add $(\pm)\text{-}[1S(S)]\text{-}6\text{-fluoro-}3,4\text{-dihydro-}2\text{-oxiranyl-}2H\text{-}1\text{-benzopyran}$.
- Heat the reaction mixture to a temperature between 25-70°C, with a preferred range of 65-70°C.

- Maintain the reaction at this temperature with continuous stirring for approximately 8-18 hours.
- Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, the resulting N-protected Nebivolol can be isolated. In some processes, this intermediate is not isolated and is carried forward directly to the debenzylation step.

The synthesis of the deuterated analog, **rac N-Benzyl Nebivolol-d4**, would necessitate the use of appropriately deuterated starting materials.

Debenzylation to form Nebivolol

The benzyl protecting group is typically removed via catalytic hydrogenation to yield Nebivolol.

Materials and Reagents:

- rac N-Benzyl Nebivolol
- Palladium on carbon (Pd/C) catalyst (e.g., 10%)
- Suitable solvent (e.g., methanol, ethanol)
- Hydrogen source

Procedure:

- Dissolve the N-benzylated Nebivolol intermediate in a suitable solvent.
- Add the Pd/C catalyst to the solution.
- Subject the mixture to a hydrogen atmosphere.
- The reaction is typically carried out until the debenzylation is complete, which can be monitored by HPLC.
- Upon completion, the catalyst is filtered off, and the resulting Nebivolol can be isolated and purified.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The following provides a representative HPLC method for the analysis of Nebivolol, which can be adapted for **rac N-Benzyl Nebivolol-d4**.

HPLC Parameter	Typical Conditions
Column	C18 reverse-phase column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and Potassium dihydrogen phosphate (KH ₂ PO ₄) buffer (pH 3.0) in a 50:50 ratio
Flow Rate	1.0 mL/min
Detection	UV at 282 nm
Injection Volume	20 µL
Run Time	Approximately 15 minutes

This method can be used for the quantification of Nebivolol and its related impurities, including the N-Benzyl intermediate. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.

Signaling Pathways of Nebivolol

Nebivolol exhibits a unique dual mechanism of action that distinguishes it from other beta-blockers. It combines selective beta-1 adrenergic receptor antagonism with a vasodilatory effect mediated by the nitric oxide (NO) pathway. This dual action is crucial for its efficacy in treating hypertension and heart failure.

Beta-1 Adrenergic Receptor Blockade

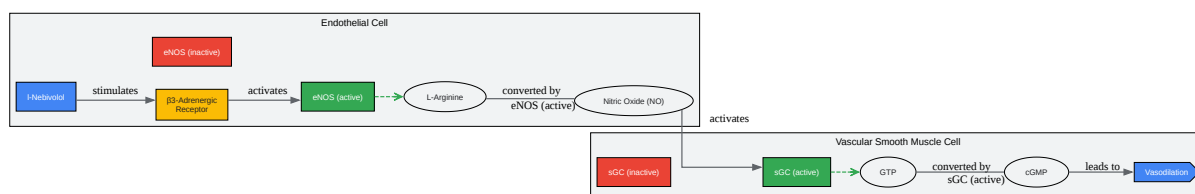
As a selective antagonist of beta-1 adrenergic receptors, which are primarily located in the heart, d-nebivolol competitively blocks the effects of catecholamines (e.g., adrenaline and

noradrenaline). This action leads to a decrease in heart rate, myocardial contractility, and blood pressure.

Nitric Oxide-Mediated Vasodilation

The L-enantiomer of Nebivolol is responsible for its vasodilatory properties. It stimulates beta-3 adrenergic receptors in endothelial cells, which line the blood vessels. This stimulation activates endothelial nitric oxide synthase (eNOS), leading to an increased production of nitric oxide. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, resulting in increased cyclic guanosine monophosphate (cGMP) levels. This cascade ultimately leads to smooth muscle relaxation and vasodilation, reducing peripheral vascular resistance.

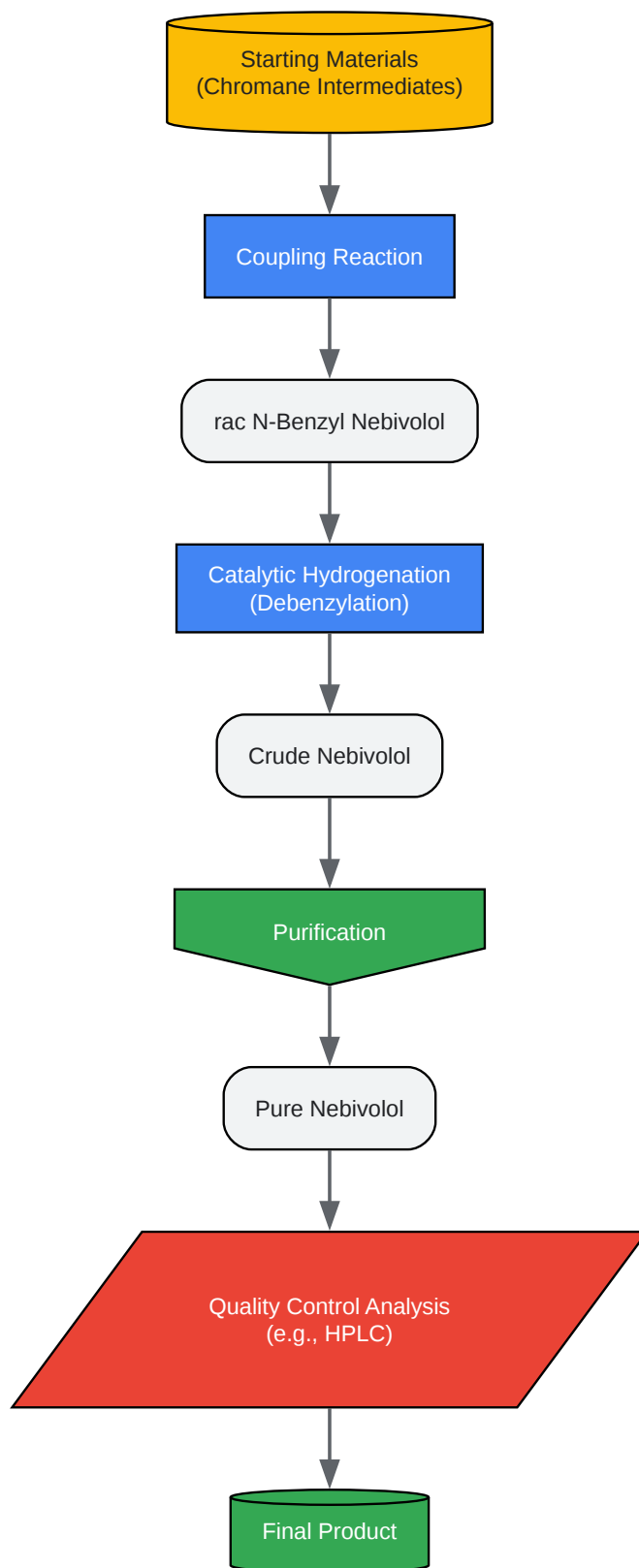
The following diagram illustrates the signaling pathway of Nebivolol leading to vasodilation.



[Click to download full resolution via product page](#)

Caption: Nebivolol-induced nitric oxide signaling pathway.

The following diagram illustrates the experimental workflow for the synthesis and analysis of Nebivolol.



[Click to download full resolution via product page](#)

Caption: General workflow for Nebivolol synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [rac N-Benzyl Nebivolol-d4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b565569#rac-n-benzyl-nebivolol-d4-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b565569#rac-n-benzyl-nebivolol-d4-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com